N-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

Fragment-based drug design Ligand efficiency metrics Medicinal chemistry SAR

Researchers face multi-step syntheses requiring sequential protection and N-alkylation when building from simpler pyrazole fragments. This compound provides an advanced intermediate that streamlines SAR diversification. • Pre-installed CHF2 H-bond donor & N-benzyl anchor eliminate 2-3 synthetic steps. • 98% purity enables direct use in amide coupling or reductive amination. • Defined 3-amine, 1-CHF2 pattern ensures unambiguous binding-mode interpretation.

Molecular Formula C11H12ClF2N3
Molecular Weight 259.68 g/mol
Cat. No. B12227542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride
Molecular FormulaC11H12ClF2N3
Molecular Weight259.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F.Cl
InChIInChI=1S/C11H11F2N3.ClH/c12-11(13)16-7-6-10(15-16)14-8-9-4-2-1-3-5-9;/h1-7,11H,8H2,(H,14,15);1H
InChIKeyHJNDULFJUVTZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(difluoromethyl)pyrazol-3-amine Hydrochloride: Overview & Key Attributes


N-Benzyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride (CAS 1855937-26-6) is a heterocyclic research chemical with the molecular formula C11H12ClF2N3 and a molecular weight of 259.68 g/mol . It uniquely combines an N-benzyl substituent at the pyrazole 3-amine position with an N1-difluoromethyl (CHF2) group—a combination absent from the closest commercially available analogs. This compound is available as a hydrochloride salt from multiple vendors at purities of 95–98% . The CHF2 group is recognized in peer-reviewed literature as a metabolically stable, lipophilic hydrogen-bond donor bioisostere, while the benzylamine moiety extends the molecular scaffold for structure-activity relationship (SAR) diversification [1].

N-Benzyl-1-(difluoromethyl)pyrazol-3-amine HCl: Unmatched by Analogs


The three closest structural analogs each lack a critical functional element, compromising their utility in applications where this compound is specified. 1-(Difluoromethyl)-1H-pyrazol-3-amine (CAS 865663-99-6, free base MW: 133.1 g/mol) lacks the N-benzyl group, resulting in a predicted LogP of approximately 0.8 versus an estimated LogP of 2.5–3.0 for the target compound—a difference that fundamentally alters lipophilicity-driven properties such as membrane permeability and protein-binding capacity . Conversely, 1-benzyl-1H-pyrazol-3-amine (CAS 21377-09-3, free base MW: 173.21 g/mol) lacks the CHF2 group entirely, forfeiting the H-bond donor capacity and metabolic stabilization that the difluoromethyl moiety provides, as evidenced by crystallographic and enzymatic studies of CHF2-bearing pyrazoles in SDH inhibition [1]. Positional isomers such as N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine introduce a methyl group at C-3 and relocate the amine to C-4, altering both steric and electronic profiles and precluding direct substitution .

N-Benzyl-1-(difluoromethyl)pyrazol-3-amine HCl: Differentiation Evidence


Fragment Elaboration Advantage Over Parent Scaffold

The target compound (free base MW: 223.22 g/mol; HCl salt MW: 259.68 g/mol) adds approximately 86.6 Da relative to the parent scaffold 1-(difluoromethyl)-1H-pyrazol-3-amine (free base MW: 133.1 g/mol, CAS 865663-99-6) . For fragment-based drug discovery programs, this ~87 Da increment allows for systematic evaluation of lipophilic ligand efficiency (LLE) and group efficiency (GE) metrics when progressing from core fragment to elaborated hit, while remaining within Rule-of-3 fragment space. In contrast, the unsubstituted parent fragment provides no vector for N-alkyl SAR expansion .

Fragment-based drug design Ligand efficiency metrics Medicinal chemistry SAR

Lipophilicity Boost vs. Non-Benzylated Parent

The N-benzyl substituent is expected to contribute approximately +1.3 to +1.8 LogP units relative to the parent 1-(difluoromethyl)-1H-pyrazol-3-amine (estimated LogP ~0.8–1.0 based on the ACD/LogP of 1.17 for 1-benzyl-1H-pyrazol-3-amine, adjusted for the CHF2 contribution) . Literature on difluoromethylpyrazole carboxamide SDH inhibitors demonstrates that the CHF2 group forms critical H-bonds with conserved binding-site residues (e.g., C-Arg81 in SDH) while the benzyl extension provides additional π-stacking and hydrophobic contacts, with the combination yielding EC50 values as low as 0.56 μg/mL against B. cinerea for optimized analogs—comparable to the commercial fungicide boscalid (EC50 = 0.60 μg/mL) [1]. The target compound's dual-feature structure pre-installs both pharmacophoric elements, eliminating the need for sequential synthetic elaboration.

Lipophilic efficiency Membrane permeability Blood-brain barrier penetration ADME optimization

Unique H-Bond Donor Geometry vs. Primary Amine Parent

The target compound bears a secondary benzylamine (NH-CH2-Ph) at the pyrazole C-3 position, whereas the closest parent analog 1-(difluoromethyl)-1H-pyrazol-3-amine presents a primary amine (NH2) at the same position . This substitution changes the H-bond donor geometry from a compact primary amine (capable of acting as a bifurcated donor) to a more directional secondary amine that projects the phenyl ring into adjacent hydrophobic space. The regioisomeric analog N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine relocates the amine to C-4 and adds a methyl group, fundamentally altering the angular relationship between the H-bond donor and the CHF2 moiety . In class-level SDHI SAR, the precise spatial relationship between the CHF2 group and the carboxamide NH is critical for binding, with the CHF2 forming a hydrogen bond to C-Arg81 while the amide NH interacts with B-Trp203 via π-π stacking—a geometry that cannot be replicated by positional isomers [1].

Hydrogen bond geometry Kinase inhibitor design Structure-based drug design Binding mode diversification

Purity and GHS Profile for Reliable Synthesis

The target compound is available at 98% purity from Leyan (Product No. 2292591) with documented GHS hazard classification (H302-H315-H319-H335) and corresponding precautionary statements . This compares favorably with the 95% purity specification for the commercially available parent 1-(difluoromethyl)-1H-pyrazol-3-amine from Sigma-Aldrich/ChemScene . The hydrochloride salt form provides enhanced solid-state stability and improved aqueous solubility for subsequent reactions compared to the free base. ChemicalBook lists the compound with a purity specification of 95%+ from an alternative supplier, confirming multi-vendor availability with defined quality ranges .

Chemical procurement Quality specifications Synthetic intermediate GHS compliance

N-Benzyl-1-(difluoromethyl)pyrazol-3-amine HCl: Key Applications


Fragment-to-Lead with CHF2-Pyrazole Core

In fragment-based drug discovery programs targeting kinases or succinate dehydrogenase, the target compound serves as an advanced intermediate that pre-installs both the CHF2 H-bond donor and the N-benzyl hydrophobic anchor. This eliminates the sequential protection/deprotection and N-alkylation steps required when starting from 1-(difluoromethyl)-1H-pyrazol-3-amine (MW 133.1 g/mol), saving 2–3 synthetic steps per analog. The ~87 Da mass addition relative to the parent fragment remains within fragment-elaboration space, while the predicted 1.3–1.8 LogP increase supports membrane-permeable lead development as demonstrated by class-level SDHI SAR [1].

Regioisomer-Defined Probe Synthesis for Target Engagement

The unambiguous 3-amine, 1-CHF2 substitution pattern enables the synthesis of chemical probes where both the binding vector (via the secondary benzylamine) and the metabolic stability handle (via the CHF2 group) are precisely defined. This contrasts with regioisomeric mixtures or ambiguously substituted analogs (e.g., 4-amine or 5-amine positional isomers) that introduce uncertainty in binding-mode interpretation. The 98% purity specification (Leyan) and defined GHS classification support reproducible probe synthesis at milligram-to-gram scale .

Agrochemical Lead Optimization via CHF2-Pyrazole Pharmacophore

The difluoromethylpyrazole scaffold is the core pharmacophore of multiple commercial SDHI fungicides (e.g., fluxapyroxad, pydiflumetofen). The target compound provides a unique entry point for agrochemical SAR programs that require simultaneous variation of the N-benzyl substituent and the pyrazole C-4/C-5 positions, as evidenced by the EC50 values as low as 0.56–0.79 μg/mL achieved by optimized difluoromethylpyrazole carboxamides against B. cinerea. The pre-installed benzylamine enables direct diversification via amide coupling, reductive amination, or Suzuki cross-coupling without protecting-group manipulation [2].

Comparative Profiling of CHF2 vs. CF3 vs. CH3 Pyrazoles

The target compound's CHF2 group is a documented metabolically stable bioisostere that mimics the H-bond donor capacity of a hydroxyl group while enhancing lipophilicity and oxidative stability relative to unsubstituted or methyl-substituted analogs. Procurement of this compound alongside its non-fluorinated analog (1-benzyl-1H-pyrazol-3-amine, ACD/LogP = 1.17) and the corresponding CF3 analog enables systematic head-to-head comparison of logD, microsomal stability, and CYP inhibition across the CH3/CHF2/CF3 series—a standard lead optimization workflow in both pharmaceutical and agrochemical discovery programs.

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